4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline
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Overview
Description
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline is a chemical compound that features a difluoromethyl group attached to a triazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents in the presence of a suitable catalyst to achieve the desired substitution on the triazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to ensure high yield and purity . The reaction conditions are optimized to maintain the stability of the difluoromethyl group and to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-[1-(Difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the aniline moiety.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups to the aniline moiety .
Scientific Research Applications
4-[1-(Difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 4-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]aniline
- Difluoromethyl-1,3,4-oxadiazoles
Comparison: Compared to similar compounds, 4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2N4 |
---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
4-[2-(difluoromethyl)-1,2,4-triazol-3-yl]aniline |
InChI |
InChI=1S/C9H8F2N4/c10-9(11)15-8(13-5-14-15)6-1-3-7(12)4-2-6/h1-5,9H,12H2 |
InChI Key |
HXOTZOUDOKKZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NN2C(F)F)N |
Origin of Product |
United States |
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